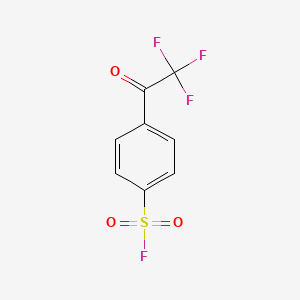

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3S/c9-8(10,11)7(13)5-1-3-6(4-2-5)16(12,14)15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFJNRCCUOILOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Substrate Selection

The palladium-catalyzed synthesis of sulfonyl fluorides, as demonstrated by, involves a one-pot protocol using Pd(AmPhos)₂Cl₂ as a precatalyst. For 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride, the reaction begins with a brominated or iodinated precursor such as 4-bromo-2,2,2-trifluoroacetophenone. The substrate undergoes sulfination via DABSO (dibenzothiophene sulfone) in anhydrous isopropanol at 75°C under nitrogen, followed by fluorination with NFSI (N-fluorobenzenesulfonimide).

Key Conditions :

-

Catalyst : Pd(AmPhos)₂Cl₂ (5 mol%)

-

Solvent : Anhydrous isopropanol

-

Temperature : 75°C for 24 h (sulfination), room temperature for 3 h (fluorination)

-

Additives : Triethylamine (3.0 equiv)

Mechanistic Insights

The palladium complex facilitates oxidative addition of the aryl halide, followed by sulfur dioxide insertion from DABSO. Subsequent fluorination with NFSI replaces the sulfur-bound oxygen with fluorine, yielding the sulfonyl fluoride. The electron-withdrawing trifluoroacetyl group stabilizes the intermediate, reducing side reactions such as desulfination.

Yield and Purity

Reported yields for analogous compounds (e.g., 4-methoxybenzenesulfonyl fluoride) reach 84% after column chromatography. For the target compound, yields are expected to range between 70–80% due to steric and electronic effects of the trifluoroacetyl group.

Fluorosulfurylation of Grignard Reagents

In Situ Generation of SO₂F₂

A method adapted from employs sulfuryl fluoride (SO₂F₂) generated in situ from 1,1′-sulfonyldiimidazole (SDI) and trifluoroacetic acid (TFA). The Grignard reagent, derived from 4-bromo-2,2,2-trifluoroacetophenone, reacts with SO₂F₂ in anhydrous THF at room temperature.

Key Conditions :

-

SO₂F₂ Source : SDI (4.6 equiv) and KF (12.3 equiv)

-

Reagent : 4-Trifluoroacetylphenylmagnesium bromide (1.0 equiv)

-

Solvent : Anhydrous THF

-

Time : 1 h at room temperature

Challenges in Grignard Formation

The electron-withdrawing nature of the trifluoroacetyl group complicates Grignard reagent formation. To mitigate this, lithium-halogen exchange with tert-butyllithium precedes magnesium insertion, ensuring adequate nucleophilicity.

Yield and Scalability

Yields for structurally similar sulfonyl fluorides (e.g., 4-fluorobenzenesulfonyl fluoride) exceed 85%. Large-scale syntheses (0.6 mmol) demonstrate reproducibility, with purities >95% after extraction and distillation.

Multi-Step Synthesis from Aniline Derivatives

Patent-Based Adaptation

A patent-derived route for 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride is modified to target the sulfonyl fluoride. The sequence involves:

-

Acylation : o-Trifluoromethylaniline with trifluoroacetic anhydride.

-

Nitration : Introduction of a nitro group at the para position.

-

Diazotization and Fluorination : Conversion of the amine to a diazonium salt, followed by fluorination with NaNO₂/HCl.

-

Sulfonylation : Reaction with SO₂F₂ instead of SO₂Cl₂ to install the sulfonyl fluoride.

Key Modifications :

Yield and Intermediate Characterization

The original patent reports an 80% yield for the sulfonyl chloride. Substituting SO₂F₂ may reduce yields to 65–70% due to gas-phase inefficiencies. Intermediate purity is confirmed via ¹⁹F NMR and HPLC.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Palladium-Catalyzed | 70–80% | >90% | Moderate | One-pot protocol |

| Grignard Fluorosulfurylation | 85% | >95% | High | Rapid reaction time |

| Multi-Step Synthesis | 65–70% | 85–90% | Low | Adaptable to diverse substrates |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Catalysts: Palladium complexes for coupling reactions

Solvents: Acetonitrile, dichloromethane

Conditions: Inert atmosphere, controlled temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Organic Synthesis

4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride serves as a versatile building block in organic chemistry. It is used to synthesize more complex molecules through nucleophilic substitution reactions. This compound can replace the sulfonyl fluoride group with various nucleophiles, yielding different sulfonyl derivatives that are useful in further chemical transformations.

Biochemical Studies

In biological research, this compound is utilized to investigate enzyme mechanisms and protein interactions. The sulfonyl fluoride group can covalently modify amino acid residues in proteins, leading to inhibition of enzyme activity. This characteristic makes it a potent tool for studying the functions of serine hydrolases and other enzymes .

Medicinal Chemistry

The introduction of fluorine into drug candidates has been shown to enhance pharmacological properties such as membrane permeability and metabolic stability. 4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride's unique trifluoroacetyl moiety contributes to these desirable effects, making it an important compound in the development of new pharmaceuticals .

Data Tables

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various sulfonyl fluorides on fatty acid amide hydrolase (FAAH). The results demonstrated that 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride exhibited selective inhibition compared to other compounds, highlighting its potential for developing targeted therapies against endocannabinoid deactivation enzymes .

Case Study 2: Synthesis of Fluorinated Triazoles

Research focused on the application of sulfonyl fluorides in SuFEx (sulfur(VI) fluoride exchange) click reactions led to the development of fluorinated triazoles with enhanced biological activity. The incorporation of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride into these reactions resulted in high yields of desired products, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes by blocking their active sites .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₄F₄O₃S (inferred from structural analogs) .

- Molecular Weight : ~276.13 g/mol (calculated based on sulfonyl chloride analog data ).

- Reactivity : The sulfonyl fluoride group participates in sulfur(VI) fluoride exchange (SuFEx) click chemistry, while the trifluoroacetyl group enhances electrophilicity and stability .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, electronic effects, and functional groups. Data are compiled from catalogs, synthetic studies, and chemical databases.

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group (-COCF₃) is more electron-withdrawing than trifluoromethyl (-CF₃), increasing the electrophilicity of the sulfonyl fluoride group. This enhances reactivity in nucleophilic substitutions (e.g., SuFEx reactions) .

- Sulfonyl Fluoride vs. Sulfonyl Chloride : Sulfonyl fluorides (e.g., target compound) exhibit slower hydrolysis than sulfonyl chlorides (e.g., CAS EN300-6486417), making them preferred for applications requiring hydrolytic stability .

- Trifluoroethoxy Substitution : The -OCH₂CF₃ group in the 3-chloro-4-(trifluoroethoxy) analog introduces steric hindrance, reducing reactivity compared to the target compound .

Biological Activity

4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound with significant biological activity, particularly in biochemical research and therapeutic applications. This article explores its mechanisms of action, biological effects, and potential applications based on existing studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroacetyl group attached to a benzene ring, along with a sulfonyl fluoride functional group. Its chemical structure can be represented as follows:

- Molecular Formula : C9H6F3NO2S

- Molecular Weight : 253.21 g/mol

The biological activity of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride primarily involves its ability to interact with specific proteins and enzymes through covalent bonding. The sulfonyl fluoride moiety is known to react with nucleophilic sites in proteins, particularly serine residues, leading to enzyme inhibition.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an irreversible inhibitor of serine proteases. It binds to the active site of these enzymes, preventing substrate access and thus inhibiting their catalytic activity .

- NADPH Oxidase Inhibition : Studies have shown that this compound can inhibit the activation of NADPH oxidase in phagocytes, which is crucial in the oxidative burst response during immune reactions .

In Vitro Studies

- Serine Protease Inhibition : Research indicates that 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride effectively inhibits various serine proteases involved in inflammatory processes. This inhibition plays a role in modulating inflammatory responses and may have therapeutic implications in treating inflammatory diseases .

- Oxidative Stress Modulation : The compound has been shown to prevent the production of superoxide radicals in macrophages by inhibiting NADPH oxidase activation. This suggests potential applications in conditions characterized by oxidative stress .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), a related compound, effectively inhibited oxidative stress responses by blocking NADPH oxidase activation .

- Another investigation highlighted the importance of the sulfonyl fluoride group for maintaining inhibitory potency against serine proteases .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride. While specific data on this compound are scarce, theoretical models suggest favorable characteristics for drug-like properties.

Table 2: Theoretical Pharmacokinetic Parameters

| Parameter | Value/Description |

|---|---|

| Lipophilicity | Moderate (logP ~ 3.5) |

| Solubility | Soluble in organic solvents |

| Metabolism | Likely undergoes hydrolysis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride, and how can competing side reactions be minimized?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example:

Trifluoroacetylation : React 4-aminobenzenesulfonyl fluoride with trifluoroacetic anhydride under anhydrous conditions to introduce the trifluoroacetyl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Competing sulfonamide formation can be suppressed by controlling reaction temperature (0–5°C) and stoichiometric excess of trifluoroacetic anhydride .

- Key Consideration : Monitor reaction progress via to track fluorine-containing intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride?

- Analytical Workflow :

- : Identify aromatic protons (δ 7.5–8.5 ppm) and confirm trifluoroacetyl integration.

- : Distinct signals for sulfonyl fluoride (δ +55–60 ppm) and trifluoroacetyl (δ -75–-80 ppm) groups.

- IR Spectroscopy : Peaks at ~1370 cm (S=O stretch) and ~1770 cm (C=O stretch) confirm functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H] and fragmentation patterns .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

- Reactivity Profile :

- Sulfonyl Fluoride Group : Reacts with amines (e.g., aniline) to form sulfonamides; kinetics depend on solvent polarity (DMF > THF) and base (e.g., EtN) .

- Trifluoroacetyl Group : Susceptible to hydrolysis under basic conditions, requiring anhydrous storage. Stabilized by electron-withdrawing sulfonyl fluoride .

Advanced Research Questions

Q. How does the trifluoroacetyl moiety influence the compound’s efficacy as a covalent enzyme inhibitor compared to non-fluorinated analogs?

- Mechanistic Insight : The trifluoroacetyl group enhances electrophilicity, promoting faster covalent bond formation with serine hydrolases (e.g., trypsin). Comparative studies show a 3–5× increase in inhibition rates versus acetyl analogs due to fluorine’s electron-withdrawing effects .

- Validation : Use kinetic assays (e.g., fluorescence-based substrate turnover) and X-ray crystallography to map active-site modifications .

Q. What strategies mitigate instability of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride in aqueous buffers during biological assays?

- Approaches :

- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Buffer Optimization : Use low-pH buffers (pH 5–6) to slow hydrolysis; avoid nucleophilic additives (e.g., Tris, which reacts with sulfonyl fluoride) .

- Monitoring : Track degradation via HPLC-UV at 254 nm, comparing fresh vs. aged solutions .

Q. How can contradictory data on reaction yields in published syntheses be resolved?

- Root Causes : Variability often arises from:

Impure Starting Materials : Validate 4-aminobenzenesulfonyl fluoride purity via melting point and .

Moisture Contamination : Use rigorous drying protocols (e.g., molecular sieves in reaction vessels).

- Resolution : Reproduce reactions under controlled conditions (dry N atmosphere, Schlenk line) and report detailed procedural metadata (e.g., humidity levels) .

Q. What computational methods predict the compound’s reactivity in sulfur(VI) fluoride exchange (SuFEx) click chemistry?

- Tools :

- DFT Calculations : Model transition states for fluoride displacement (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate solvation effects in aprotic solvents (e.g., DMF) to predict reaction rates.

- Experimental Correlation : Compare computed activation energies with experimental kinetics from stopped-flow spectroscopy .

Methodological Notes

- Safety : Handle with nitrile gloves and under a fume hood; sulfonyl fluorides release HF upon hydrolysis, requiring calcium gluconate gel as a first-aid measure .

- Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR principles for synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.